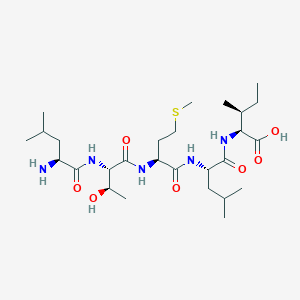![molecular formula C18HF13 B12616734 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene CAS No. 920269-33-6](/img/structure/B12616734.png)
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene is a highly fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms attached to a benzene ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of pentafluorophenyl derivatives as starting materials. The reaction conditions often require the presence of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in high-tech industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce quinones or other oxygenated products.
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its high stability and unique electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and stability.
Chemical Sensors: Its unique reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The multiple fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. This can lead to the formation of stable complexes or intermediates, which are crucial in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorobenzene: A simpler fluorinated benzene derivative with fewer fluorine atoms.
Hexafluorobenzene: Another highly fluorinated benzene compound with six fluorine atoms.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to the benzene ring.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene is unique due to its highly fluorinated structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and inert materials.
Propriétés
Numéro CAS |
920269-33-6 |
|---|---|
Formule moléculaire |
C18HF13 |
Poids moléculaire |
464.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18HF13/c19-2-1-3(20)5(7-11(24)15(28)18(31)16(29)12(7)25)8(21)4(2)6-9(22)13(26)17(30)14(27)10(6)23/h1H |
Clé InChI |
NRVKXKFKADZVTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
![3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole](/img/structure/B12616660.png)
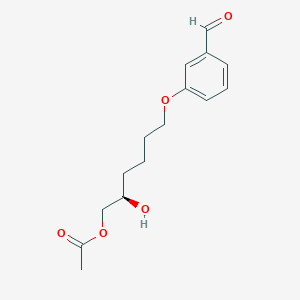
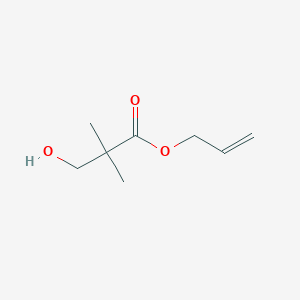
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
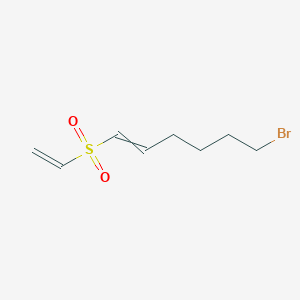
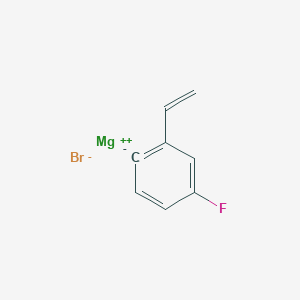
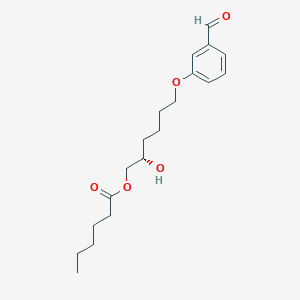
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-ethylpyridin-4(1H)-one](/img/structure/B12616712.png)
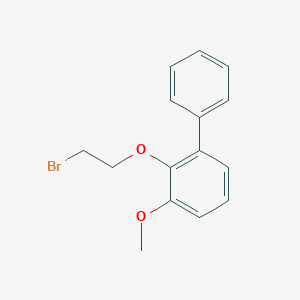
![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![{1-[4-(diethylamino)phenyl]-4a-hydroxyoctahydroisoquinolin-2(1H)-yl}(3-fluorophenyl)methanone](/img/structure/B12616733.png)
